molecular formula C9H12N4O B12354915 2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one

2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B12354915
M. Wt: 192.22 g/mol
InChI Key: JIGYIXAOZQNLKL-UHFFFAOYSA-N
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Description

2-Imino-7,7-dimethyl-2,3,7,8-tetrahydropyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that features a unique structure combining pyrido and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-7,7-dimethyl-2,3,7,8-tetrahydropyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation of similar compounds has been achieved through the Staudinger reaction, which involves the reaction of carbenes with azides followed by desilylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-7,7-dimethyl-2,3,7,8-tetrahydropyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Imino-7,7-dimethyl-2,3,7,8-tetrahydropyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: It may have potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-imino-7,7-dimethyl-2,3,7,8-tetrahydropyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-7,7-dimethyl-2,3,7,8-tetrahydropyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C9H12N4O/c1-9(2)3-6-5(7(14)13-9)4-11-8(10)12-6/h4-5,10H,3H2,1-2H3,(H,13,14)

InChI Key

JIGYIXAOZQNLKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=N)N=CC2C(=O)N1)C

Origin of Product

United States

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